3-Cyano-1H-indole-4-carboxylic acid
Overview
Description
3-Cyano-1H-indole-4-carboxylic acid is a heterocyclic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals This compound is characterized by a cyano group at the third position and a carboxylic acid group at the fourth position of the indole ring
Scientific Research Applications
3-Cyano-1H-indole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
Target of Action
The primary targets of 3-Cyano-1H-indole-4-carboxylic acid are Urate Transporter 1 (URAT1) and Xanthine Oxidase (XO) . URAT1 is a high-capacity urate transporter in the kidneys, playing a crucial role in urate reabsorption . XO is an enzyme that plays a key role in the conversion of hypoxanthine to xanthine and xanthine to uric acid .
Mode of Action
This compound interacts with its targets, URAT1 and XO, by inhibiting their activity . This compound has shown potency on URAT1 and XO, indicating its ability to bind and inhibit these targets .
Biochemical Pathways
The compound affects the biochemical pathway of uric acid formation and reabsorption. By inhibiting XO, it prevents the conversion of hypoxanthine and xanthine to uric acid . By inhibiting URAT1, it reduces the reabsorption of uric acid in the kidneys, promoting its excretion .
Pharmacokinetics
The compound demonstrated a significant hypouricemic effect in a potassium oxonate-induced hyperuricemia rat model at an oral dose of 10 mg/kg during in vivo tests , suggesting good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action result in the reduction of uric acid levels. By inhibiting the activity of URAT1 and XO, the compound decreases uric acid production and increases its excretion, thereby reducing uric acid levels in the body .
Safety and Hazards
Future Directions
Indole derivatives, including 3-Cyano-1H-indole-4-carboxylic acid, have attracted increasing attention in recent years due to their biological and pharmaceutical activities . Future research will likely focus on the development of novel methods of synthesis and the design of new heterocycles with chemical and biomedical relevance .
Biochemical Analysis
Biochemical Properties
3-Cyano-1H-indole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are often mediated through binding to specific receptors or enzymes, leading to modulation of their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to inhibit the proliferation of cancer cells, induce apoptosis, and modulate immune responses . These effects are mediated through interactions with key signaling molecules and transcription factors, leading to changes in gene expression and cellular behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives, including this compound, can bind to specific receptors or enzymes, leading to modulation of their activity . This can result in inhibition of key enzymes involved in cellular processes, activation of signaling pathways, and changes in gene expression that drive cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound, as well as its long-term effects on cellular function, are important considerations. Studies have shown that indole derivatives can exhibit time-dependent effects on cells, with prolonged exposure leading to changes in cellular behavior and function . The stability of this compound in different experimental conditions can also influence its efficacy and potency.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that indole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity. Threshold effects and the therapeutic window of this compound should be carefully evaluated in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Indole derivatives can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with distinct biological activities . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound in specific cellular compartments can influence its efficacy and function.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . The localization of this compound in subcellular structures can influence its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-1H-indole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-cyanoaniline with diethyl oxalate under acidic conditions to form the indole ring. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid, followed by hydrolysis to yield the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the positions adjacent to it.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products Formed:
Oxidation: Indole-4,5-quinone derivatives.
Reduction: 3-Amino-1H-indole-4-carboxylic acid.
Substitution: Halogenated indole derivatives.
Comparison with Similar Compounds
- 3-Cyano-1H-indole-2-carboxylic acid
- 3-Cyano-1H-indole-5-carboxylic acid
- 3-Cyano-1H-indole-6-carboxylic acid
Comparison: 3-Cyano-1H-indole-4-carboxylic acid is unique due to the specific positioning of the cyano and carboxylic acid groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
3-cyano-1H-indole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-4-6-5-12-8-3-1-2-7(9(6)8)10(13)14/h1-3,5,12H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVNJBVXUPJABL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2C#N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652997 | |
Record name | 3-Cyano-1H-indole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889942-85-2 | |
Record name | 3-Cyano-1H-indole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyano-1H-indole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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